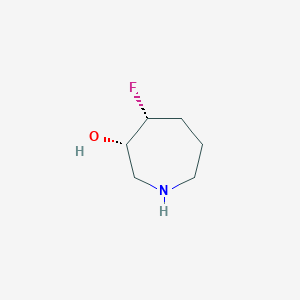

Cis-(3S,4R)-4-fluoroazepan-3-ol

Beschreibung

Eigenschaften

Molekularformel |

C6H12FNO |

|---|---|

Molekulargewicht |

133.16 g/mol |

IUPAC-Name |

(3S,4R)-4-fluoroazepan-3-ol |

InChI |

InChI=1S/C6H12FNO/c7-5-2-1-3-8-4-6(5)9/h5-6,8-9H,1-4H2/t5-,6+/m1/s1 |

InChI-Schlüssel |

ITQAIPLTHRXFQD-RITPCOANSA-N |

Isomerische SMILES |

C1C[C@H]([C@H](CNC1)O)F |

Kanonische SMILES |

C1CC(C(CNC1)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cis-(3S,4R)-4-fluoroazepan-3-ol typically involves several steps, starting from commercially available precursors. One common method involves the use of diallylamine, which undergoes ring-closing metathesis (RCM) followed by SN2 displacement reactions. The enantioselective synthesis can be achieved using lipase-mediated resolution protocols, providing the desired enantiomer in high enantiomeric excess .

Industrial Production Methods

Industrial production methods for Cis-(3S,4R)-4-fluoroazepan-3-ol are not widely documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions and using efficient catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Cis-(3S,4R)-4-fluoroazepan-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Cis-(3S,4R)-4-fluoroazepan-3-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in stereochemical studies.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein folding.

Industry: It can be used in the synthesis of materials with specific properties, such as polymers and coatings

Wirkmechanismus

The mechanism by which Cis-(3S,4R)-4-fluoroazepan-3-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or modulating receptor function .

Vergleich Mit ähnlichen Verbindungen

Fluorination Effects: Comparison with [(3R,4S)-3-Fluorooxan-4-yl]methanol

The fluorinated oxane derivative [(3R,4S)-3-fluorooxan-4-yl]methanol shares structural similarities with the target compound but differs in ring size (six-membered oxane vs. seven-membered azepane) and substituents (methanol vs. azepanol).

| Property | Cis-(3S,4R)-4-Fluoroazepan-3-ol | [(3R,4S)-3-Fluorooxan-4-yl]methanol |

|---|---|---|

| Ring Size | 7-membered azepane | 6-membered oxane |

| Key Substituents | 4-F, 3-OH | 3-F, 4-CH2OH |

| Potential Applications | Antimicrobials, CNS drugs | Agrochemicals, materials science |

| Stereochemical Configuration | 3S,4R (cis) | 3R,4S (cis) |

Comparison with Natural Cytochalasans

Natural cytochalasans, such as those with 3S,4R,8R,9R configurations, exhibit cis ring junctions and trans macrocyclic rings. These compounds derive their bioactivity (e.g., cytoskeletal disruption) from rigid stereochemical arrangements.

Structural Analogues in Diazepane Derivatives

Compounds like (3R,4S)-4-{4-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-1,4-diazepan-1-yl}oxolan-3-ol () feature diazepane rings and fluorinated aromatic groups. The target compound’s azepane core may offer advantages in solubility or blood-brain barrier penetration compared to diazepane derivatives .

Key Research Findings and Data Gaps

- Antimicrobial Potential: Structural parallels to melleins () suggest cis-(3S,4R)-4-fluoroazepan-3-ol could exhibit activity against Gram-positive bacteria, though empirical MIC data are needed.

- Toxicity Considerations : Trans-configured diol epoxides () are mutagenic, whereas cis configurations in fluorinated azepanes may reduce such risks due to stabilized conformations.

- Synthetic Flexibility : Fluorination and azepane rings enable modular design for drug discovery, as seen in oxane derivatives ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.